molecular formula C11H12F3N5O4 B10926305 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10926305
M. Wt: 335.24 g/mol
InChI Key: RCMDBBWPFRNUIT-UHFFFAOYSA-N
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Description

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring structure This compound is notable for its unique combination of functional groups, including a trifluoromethyl group, a hydroxy group, and a nitro group

Preparation Methods

The synthesis of 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific functional group being targeted and the reaction conditions employed.

Scientific Research Applications

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C11H12F3N5O4

Molecular Weight

335.24 g/mol

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C11H12F3N5O4/c1-9(2,17-6-7(5-16-17)19(22)23)8(20)18-10(21,3-4-15-18)11(12,13)14/h4-6,21H,3H2,1-2H3

InChI Key

RCMDBBWPFRNUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1C(CC=N1)(C(F)(F)F)O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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